molecular formula C12H8ClNO B8198047 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline

Cat. No.: B8198047
M. Wt: 217.65 g/mol
InChI Key: OCWUSKLNSAALRI-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline typically involves the reaction of 2-chloroquinoline with propargyl alcohol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain high yields of the compound.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides.

    Reduction Reactions: Reduction can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution: Various substituted quinoline derivatives.

    Oxidation: Quinoline N-oxides.

    Reduction: Dihydroquinoline derivatives.

Scientific Research Applications

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-6-(prop-2-yn-1-yloxy)quinoline involves its interaction with specific molecular targets. For instance, quinoline derivatives are known to inhibit enzymes such as DNA gyrase and topoisomerase IV, which are crucial for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately cell death .

Comparison with Similar Compounds

Similar Compounds

    2-Chloroquinoline: Lacks the prop-2-yn-1-yloxy group, making it less versatile in chemical reactions.

    6-(Prop-2-yn-1-yloxy)quinoline: Lacks the chloro group, affecting its reactivity and biological activity.

Uniqueness

2-Chloro-6-(prop-2-yn-1-yloxy)quinoline is unique due to the presence of both the chloro and prop-2-yn-1-yloxy groups, which confer distinct chemical reactivity and potential biological activities. This dual functionality makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

2-chloro-6-prop-2-ynoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClNO/c1-2-7-15-10-4-5-11-9(8-10)3-6-12(13)14-11/h1,3-6,8H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCWUSKLNSAALRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=CC2=C(C=C1)N=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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